molecular formula C16H22N4O2 B2556683 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034561-32-3

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2556683
CAS No.: 2034561-32-3
M. Wt: 302.378
InChI Key: ACPCKRMILIZXFT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide ( 2034561-32-3) is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C16H22N4O2 and a molecular weight of 302.37 g/mol, this compound features a methoxyphenyl group linked to an acetamide chain that incorporates a 1,2,4-triazole moiety . The 1,2,4-triazole group is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and contribute to favorable pharmacokinetic properties. This compound is made available for research purposes to investigate its potential biological activity. Structurally, it shares key pharmacophoric elements with compounds reported in scientific literature to target central nervous system (CNS) receptors . Specifically, research on similar molecules indicates potential application as a tool compound for studying dopaminergic pathways; molecules with methoxyphenyl and heterocyclic groups have been explored as selective ligands for dopamine D3 receptors, which are a target for neuropsychiatric disorders and substance abuse research . Furthermore, the structural motif is also found in compounds studied as selective orexin receptor antagonists, implicating potential utility in sleep and addiction research . Its mechanism of action would be specific to the research context, but may involve receptor antagonism or modulation based on these structural similarities. Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound in the development of novel bioactive molecules. It is supplied with guaranteed high purity and quality. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12(2)14(9-20-11-17-10-18-20)19-16(21)8-13-6-4-5-7-15(13)22-3/h4-7,10-12,14H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPCKRMILIZXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is prepared through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Coupling with Butan-2-yl Acetamide: The final step involves coupling the methoxyphenyl intermediate with butan-2-yl acetamide under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-(2-hydroxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted acetamides

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activity:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or function.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific investigations have shown promising results against lung and colon cancer cell lines.
Cancer TypeIC50 Value (µM)Mechanism of Action
Lung Cancer6.49Induction of apoptosis
Colon Cancer5.31Cell cycle arrest
Prostate Cancer5.48Inhibition of tubulin polymerization

Agricultural Applications

The structural characteristics of this compound suggest its potential use as an agrochemical:

  • Pesticidal Properties : Compounds with similar triazole structures have been explored for their efficacy in pest control, particularly against fungal pathogens affecting crops. Their mechanism may involve inhibition of ergosterol biosynthesis in fungi.

Pharmacological Research

Research has highlighted the pharmacokinetic properties of this compound:

  • Metabolic Stability : The compound exhibits favorable metabolic stability, indicating a prolonged half-life which is advantageous for therapeutic applications.
  • Bioavailability : High bioavailability suggests effective absorption and distribution within biological systems, enhancing its potential as a drug candidate.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's biological activities:

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Studies : In vitro studies on various cancer cell lines have shown that this compound can induce cell death through apoptosis and inhibit tumor growth in animal models.
  • Agrochemical Testing : Field trials have indicated that triazole-based compounds can effectively reduce fungal infections in crops, leading to improved yields.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the butan-2-yl acetamide moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares key structural motifs with several analogs:

  • Triazole-acetamide core : Common in compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (a–b) and N-(4-(3-ethoxy-5-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)acetamide derivatives (). These analogs vary in substituents on the triazole or acetamide groups.
Table 1: Structural Comparison
Compound Name Key Structural Features Notable Substituents
Target Compound 2-Methoxyphenyl, branched alkyl-triazole –OCH3, –CH(CH3)CH2-triazole
6b () Naphthyloxy, 2-nitrophenyl –NO2, naphthyloxy
54 () Fluorophenyl, sulfonyl –F, –SO2–
5a–m () Benzothiazole, triazole-thioether –S–, benzothiazole

Spectroscopic Data

  • IR Spectroscopy: Target compound: Expected peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and –OCH3 (~1250 cm⁻¹). 6b (): Shows –NH (3292 cm⁻¹), C=O (1682 cm⁻¹), and –NO2 (1504 cm⁻¹) . 54 (): Features –SO2– (asymmetric stretch ~1350 cm⁻¹) and fluorophenyl C–F (~1200 cm⁻¹) .
  • NMR Spectroscopy :

    • Target compound: Methoxy protons (~δ 3.8–4.0), triazole protons (~δ 8.3–8.5), and branched alkyl chain signals (δ 1.0–2.5).
    • 6b () : Aromatic protons (δ 7.20–8.36), triazole singlet (δ 8.36) .
    • 54 () : Fluorophenyl protons (δ 7.10–7.59) and sulfonyl group absence in ¹H NMR .
Table 2: Activity Comparison
Compound Bioactivity Structural Influence
Target Compound Hypothetical anticonvulsant Methoxy (lipophilic), triazole (binding)
5a–m () Confirmed anticonvulsant Benzothiazole (CNS penetration)
54 () Cytohesin inhibition Fluorophenyl (electron-withdrawing)

Key Differences and Implications

  • Synthetic Complexity : Branched alkyl chains (target) may require multi-step synthesis vs. straightforward cycloadditions () .
  • Bioactivity: While benzothiazole derivatives () show proven anticonvulsant effects, the target’s phenyl-triazole combination could offer novel receptor interactions.

Biological Activity

The compound 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide (CAS No. 7170-01-6) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of its activity.

Synthesis

The synthesis of this compound typically involves the reaction between 3-methyl-1H-1,2,4-triazole and 2-methoxyphenyl derivatives in the presence of suitable reagents like potassium carbonate and solvents such as DMF. The process often includes purification steps such as column chromatography to isolate the desired product .

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal effects against various strains of fungi, including Candida species and other pathogenic fungi. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain triazole derivatives can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain .

Case Studies

Several studies have reported on the biological evaluation of triazole derivatives:

  • Study on Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal activity with IC50 values significantly lower than standard antifungal agents. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the triazole ring can enhance antifungal potency .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of triazole compounds against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and improve cell viability under stress conditions, suggesting their potential for treating neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes such as AChE is crucial for its neuroprotective properties.
  • Interference with Fungal Growth : The disruption of ergosterol synthesis in fungi leads to compromised cell membrane integrity, contributing to its antifungal efficacy.

Data Summary

Biological Activity IC50 Value Mechanism
AntifungalVaries by strainErgosterol synthesis inhibition
AChE InhibitionVaries by compoundInhibition of acetylcholinesterase

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